molecular formula C25H23FN4O5S B2449288 3-(4-fluorophenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 866015-76-1

3-(4-fluorophenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2449288
CAS No.: 866015-76-1
M. Wt: 510.54
InChI Key: NZWWRVJREMZPBL-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyanilino group, and a dioxothieno[2,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxothieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the methoxyanilino group: This can be done through an amide coupling reaction using a methoxyaniline derivative and a suitable coupling reagent like EDCI or DCC.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyanilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methoxyanilino group could modulate the compound’s electronic properties, influencing its reactivity and stability. The dioxothieno[2,3-d]pyrimidine core may play a crucial role in the compound’s overall bioactivity, potentially interacting with key biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups. The presence of both a fluorophenyl and a methoxyanilino group, along with the dioxothieno[2,3-d]pyrimidine core, provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5S/c1-14-20-22(32)30(16-11-9-15(26)10-12-16)25(34)29(24(20)36-21(14)23(33)28(2)3)13-19(31)27-17-7-5-6-8-18(17)35-4/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWWRVJREMZPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)F)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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